molecular formula C8H16N2S B1651643 1-Cyclohexyl-3-methylthiourea CAS No. 13120-04-2

1-Cyclohexyl-3-methylthiourea

Cat. No.: B1651643
CAS No.: 13120-04-2
M. Wt: 172.29 g/mol
InChI Key: PRAZUYSYQSKVQL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methylthiourea is an organic compound with the molecular formula C8H16N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-methylthiourea can be synthesized through the reaction of cyclohexylamine with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Cyclohexylamine+Methyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+Methyl isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield the corresponding amine and thiol derivatives.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride; reactions are usually performed in an inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions may require a base or acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-methylthiourea has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.

    Biology: The compound exhibits enzyme inhibitory activity, making it a potential candidate for the development of enzyme inhibitors.

    Medicine: Research has shown its potential as an antitumor and antimicrobial agent.

    Industry: It is used in the production of polymers, adhesives, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-Cyclohexyl-3-methylthiourea can be compared with other thiourea derivatives, such as:

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-Tert-butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea

Uniqueness:

  • The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity.
  • Compared to other thiourea derivatives, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAZUYSYQSKVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369375
Record name 1-cyclohexyl-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-04-2
Record name NSC131991
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclohexyl-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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